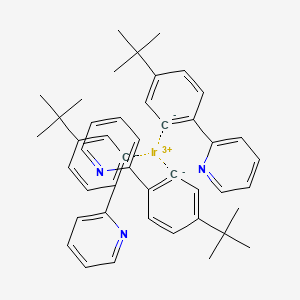
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a tert-butylbenzene group and coordinated to an iridium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of the pyridine ligand to the iridium ion. One common method involves the reaction of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine with an iridium precursor, such as iridium trichloride, in the presence of a suitable solvent like dichloromethane. The reaction is often carried out under reflux conditions to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of OLEDs for display and lighting technologies due to its efficient phosphorescence.
Wirkmechanismus
The mechanism by which 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) exerts its effects involves the coordination of the iridium ion to the pyridine ligand, which stabilizes the complex and allows for efficient energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates, while in OLEDs, the compound’s photophysical properties enable efficient light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the pyridine and iridium components.
4,4′,4-Tri-tert-Butyl-2,2′6′,2-terpyridine: A related ligand with multiple tert-butyl groups and pyridine units.
Uniqueness
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its combination of a pyridine ligand with a tert-butylbenzene group and an iridium center. This combination imparts distinct photophysical properties and catalytic activity, making it valuable for applications in OLEDs and catalysis.
Eigenschaften
Molekularformel |
C45H48IrN3 |
|---|---|
Molekulargewicht |
823.1 g/mol |
IUPAC-Name |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















